molecular formula C11H13NO2 B8792515 1-(5-Methoxyindolin-1-yl)ethanone

1-(5-Methoxyindolin-1-yl)ethanone

Cat. No.: B8792515
M. Wt: 191.23 g/mol
InChI Key: BAOMRKOXBRECSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(5-Methoxyindolin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and acetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.

    Catalysts and Reagents: Catalysts such as pyridine or triethylamine are often employed to facilitate the acetylation reaction.

    Procedure: The 5-methoxyindole is dissolved in dichloromethane, and acetyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for several hours.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: This compound is used in biochemical studies to understand the behavior of indole derivatives in biological systems.

    Industry: In materials science, it is explored for its potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-Methoxyindolin-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3

InChI Key

BAOMRKOXBRECSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 4-neck 22L round bottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 5-methoxyindoline (1520 g, ca. 10.2 mol) produced in accordance with Step A, immediately above and dichloromethane (15 L). To the solution was added 4-dimethylaminopyridine (50 g, 0.446 mol), followed by slow addition of acetic anhydride (1051 mL, 11.22 mol, 1.1 equiv, maintaining gentle reflux of the solvent). The reaction mixture was stirred at room temperature overnight. After completion, the reaction mixture was diluted with dichloromethane (10 L), then washed with water (15 L) and saturated sodium bicarbonate solution (15 L). The organic layer was dried over sodium sulfate and evaporated in vacuo to a crude solid, which was triturated from heptane (4 L) to afford 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (1800 g, 92% yield over two steps). 1H-NMR (CDCl3, 300 MHz) δ 8.13 (d, J=6.3 Hz, 1H), 6.74-6.71 (m, 2 H), 4.05 (t, 2 H), 3.78 (s, 3 H), 3.17 (t, 2 H), 2.21 (s, 3 H).
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1520 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
catalyst
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Five
Quantity
15 L
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution 5-(methyloxy)-2,3-dihydro-1H-indole (8.9 g, 59.8 mmol, 1.0 eq) in acetic acid (120 mL) was added dropwise acetic anhydride (6.1 g, 59.8 mmol, 1.0 eq). The mixture was heated at 60° C. for 15 minutes. The reaction was quenched by pouring into water (100 mL). After cooling, a grey precipitate was formed, the precipitate was filtered by a Buchner funnel and rinsed with water to afford 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (10.5 g, 91% yield). 1H-NMR (CDCl3, 300 MHz) δ 8.13 (d, J=6.3 Hz, 1 H), 6.74-6.71 (m, 2 H), 4.05 (t, 2 H), 3.78 (s, 3 H), 3.17 (t, 2H), 2.21 (s, 3 H).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.